Benzyltriethylammonium chloride

Catalog No.
S520984
CAS No.
56-37-1
M.F
C13H22ClN
M. Wt
227.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium chloride

CAS Number

56-37-1

Product Name

Benzyltriethylammonium chloride

IUPAC Name

benzyl(triethyl)azanium;chloride

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

InChI

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

HTZCNXWZYVXIMZ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Benzyltriethylammonium chloride; AI3-14906; AI3 14906; AI314906

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Benzyltriethylammonium chloride is 227.1441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152923. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyltriethylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.77 g/mol. It appears as a white to light yellow crystalline powder that is hygroscopic and soluble in water, ethanol, and butanol, while being slightly soluble in butyl phthalate and tributyl phosphate . This compound serves as a phase-transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic synthesis .

BETAC's catalytic activity primarily stems from its phase-transfer ability. It can form ion pairs with anionic species in aqueous solutions, shuttling them into organic phases where the reaction occurs. Additionally, the positively charged nitrogen can interact with negatively charged reaction intermediates, influencing reaction pathways and lowering activation energy [].

Phase Transfer Catalyst

TEBA's most prominent application in scientific research is as a phase transfer catalyst. It acts as a mediator between immiscible phases, typically an organic phase and an aqueous phase. TEBA's cationic head (benzyl triethylammonium) is lipophilic (attracted to fat/oil) and can solubilize anionic species (negatively charged) from the aqueous phase into the organic phase. This allows for reactions to occur that wouldn't be possible under normal circumstances. TEBA finds applications in various organic synthesis reactions, including:

  • Alkylation reactions (C-, O-, N-, and S-) ChemicalBook:
  • Nucleophilic substitution reactions (-CN and -F) ChemicalBook:
  • Carbene reactions ChemicalBook:
  • Oxidation and reduction reactions ChemicalBook:
  • Darzen condensation and Wittig-Horner synthesis ChemicalBook:

The effectiveness of TEBA as a catalyst stems from its ability to increase reaction rates and improve product yields.

Other Research Applications

Beyond its role as a phase transfer catalyst, TEBA has applications in other scientific research areas:

  • Micelle Formation: TEBA can self-assemble in aqueous solutions to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules in water, making them useful in various research applications, such as drug delivery and material science ChemicalBook: .
  • Antimicrobial Properties: Studies suggest TEBA may possess some antimicrobial properties. However, more research is needed to fully understand its potential as a disinfectant ScienceDirect: .

  • Phase-Transfer Catalysis: It enhances the rate of nucleophilic substitution reactions by transferring ions from the aqueous phase to the organic phase, thus increasing reactivity .
  • Knoevenagel Condensation: This compound is utilized in the condensation of carbonyl compounds with active methylene compounds to yield olefinic products .
  • Polycondensation Reactions: It catalyzes polycondensation reactions under biphasic conditions, which is essential for forming high molecular weight polymers .
  • Alkylation Reactions: Benzyltriethylammonium chloride is effective in alkylation processes, including C-, N-, O-, and S-alkylation reactions .

Benzyltriethylammonium chloride can be synthesized through several methods:

  • Reaction of Benzyl Chloride and Triethylamine:
    • Combine benzyl chloride and triethylamine in acetone.
    • Heat the mixture at 63-64°C for approximately 8 hours.
    • Cool the solution, filter the precipitate, wash with acetone, and dry to obtain the product with a yield of about 68.9% .
  • Alternative Method:
    • In a three-necked flask, dissolve triethylamine in polydimethylsiloxane.
    • Add benzyl chloride dropwise while stirring and heat at 80°C for five hours.
    • Filter and dry the resulting solid to achieve high purity (99.4-99.5%) with a yield of around 76.3% .

Benzyltriethylammonium chloride has diverse applications across various fields:

  • Organic Synthesis: It is widely employed as a phase-transfer catalyst in organic synthesis, improving reaction rates and yields .
  • Polymer Chemistry: Utilized as a curing accelerator for polymerization processes in coatings and resins .
  • Analytical Chemistry: Acts as an organic electrolyte and is used in high-performance liquid chromatography .
  • Agricultural Chemistry: It finds use in plant growth regulators and pesticide formulations due to its ability to enhance chemical reactivity under specific conditions .

Studies have indicated that benzyltriethylammonium chloride interacts effectively in biphasic systems, promoting faster reaction rates by facilitating the transfer of reactants between phases. This characteristic makes it particularly valuable in nucleophilic substitution reactions and other organic transformations where reactants are not readily soluble in the same phase .

Benzyltriethylammonium chloride can be compared with several similar compounds that also serve as phase-transfer catalysts:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium bromideC₁₆H₃₄BrNLarger alkyl groups leading to different solubility properties.
Benzyltrimethylammonium chlorideC₁₃H₁₉ClNMore sterically hindered than benzyltriethylammonium chloride.
Hexadecyltrimethylammonium bromideC₁₈H₃₉BrNLong hydrophobic tail enhances solubility in non-polar solvents.

Benzyltriethylammonium chloride stands out due to its balance between hydrophilicity and lipophilicity, making it suitable for a wide range of organic reactions under various conditions. Its relatively simple synthesis process further adds to its appeal compared to other more complex quaternary ammonium salts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Exact Mass

227.1441

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

46WDQ3ADML

GHS Hazard Statements

Aggregated GHS information provided by 386 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 386 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 328 of 386 companies with hazard statement code(s):;
H302 (77.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (73.17%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (72.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56-37-1

Wikipedia

Benzyltriethylammonium chloride

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Plastic material and resin manufacturing
Textiles, apparel, and leather manufacturing
Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
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